molecular formula C22H22N2O3S2 B2505666 1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide CAS No. 955712-50-2

1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide

Cat. No.: B2505666
CAS No.: 955712-50-2
M. Wt: 426.55
InChI Key: NBPZXXDWFXUIRX-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide is a high-purity synthetic compound of significant interest in medicinal chemistry and pharmacological research. This structurally complex molecule incorporates a methanesulfonamide group linked to a 1,2,3,4-tetrahydroisoquinoline scaffold that has been functionalized with a thiophene-2-carbonyl moiety. The tetrahydroisoquinoline structure is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets, particularly in neurological and central nervous system disorders . The specific structural configuration of this compound, featuring both the thiophene carbonyl and methanesulfonamide pharmacophores, suggests potential application as a targeted inhibitor or modulator for enzyme systems. Compounds with similar sulfonamide and heterocyclic architectures are frequently investigated as potential therapeutics for neurodegenerative conditions, with research focusing on their interactions with key enzymatic targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The molecular hybridization approach evident in this compound's design aligns with contemporary strategies in drug discovery that aim to develop multi-target-directed ligands with enhanced therapeutic potential and wider therapeutic windows . This reagent is provided exclusively for research purposes in chemical biology, hit-to-lead optimization campaigns, and structure-activity relationship studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound according to appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-16-4-2-5-17(12-16)15-29(26,27)23-20-8-7-18-9-10-24(14-19(18)13-20)22(25)21-6-3-11-28-21/h2-8,11-13,23H,9-10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPZXXDWFXUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation (Electrophilic Pathway)

  • Reagents : Thiophene-2-carbonyl chloride, AlCl₃ (Lewis acid)
  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C → room temperature (gradual warming)
    • Time: 4–6 hours
  • Mechanism :
    $$
    \text{Tetrahydroisoquinoline} + \text{Thiophene-2-COCl} \xrightarrow{\text{AlCl}_3} \text{Acylated product}
    $$
    This method achieves 72–85% yields in analogous systems.

Nucleophilic Acyl Substitution (Base-Mediated)

  • Reagents : Thiophene-2-carboxylic acid, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 25°C
    • Time: 12–18 hours
  • Advantage : Minimizes ring oxidation compared to Friedel-Crafts.

Methanesulfonamide Functionalization

The sulfonamide group is introduced via a two-step sequence:

Sulfonylation of the Amine

  • Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA)
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 0°C → room temperature
    • Molar ratio: 1:1.2 (amine:MsCl)
  • Reaction :
    $$
    \text{R-NH}2 + \text{MsCl} \xrightarrow{\text{TEA}} \text{R-NH-SO}2\text{-CH}_3
    $$
    Yield: 89–93% in comparable substrates.

Coupling with 3-Methylphenyl Group

  • Suzuki-Miyaura Cross-Coupling :
    • Reagents : 3-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃
    • Conditions :
      • Solvent: Dioxane/water (4:1)
      • Temperature: 80°C
      • Time: 6 hours
    • Yield: 78–82%.

Final Assembly and Purification

The convergent synthesis pathway involves:

  • Stepwise coupling :
    • Tetrahydroisoquinoline → Thiophene-2-carbonyl derivative → Methanesulfonamide → 3-Methylphenyl adduct
  • Purification :
    • Flash chromatography : Silica gel (ethyl acetate/hexane, 3:7)
    • Crystallization : Ethanol/water (7:3) at −20°C

Analytical Data and Optimization

Table 1: Reaction Optimization for Key Steps

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Tetrahydroisoquinoline synthesis β-Phenethylamine, glyoxylic acid, PPA 68 95.2
Thiophene acylation Thiophene-2-COCl, AlCl₃, DCM 85 98.1
Sulfonylation MsCl, TEA, THF 93 99.4
Suzuki coupling 3-MePhB(OH)₂, Pd(PPh₃)₄ 82 97.8

Key Observations:

  • Temperature sensitivity : Exceeding 80°C during Suzuki coupling reduces yield by 12–15% due to Pd catalyst decomposition.
  • Solvent polarity : DCM outperforms toluene in Friedel-Crafts acylation, improving yield by 9%.

Challenges and Mitigation Strategies

  • Racemization :

    • The tetrahydroisoquinoline chiral center may racemize during acylation.
    • Solution : Use low-temperature conditions (0–5°C) and shorter reaction times.
  • Sulfonamide Hydrolysis :

    • Acidic/basic conditions may cleave the sulfonamide bond.
    • Solution : Neutral pH buffers during workup.

Scalability and Industrial Relevance

  • Kilogram-scale production :
    • Batch reactor volume: 500 L
    • Cost analysis: Raw materials account for 62% of total cost, primarily due to Pd catalysts.
  • Environmental impact :
    • Solvent recovery systems reduce DCM waste by 40%.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Tetrahydroquinoline/Isoquinoline Cores

a) N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 1005298-70-3)
  • Core structure: Tetrahydroquinoline (benzene fused to piperidine at position 1 vs. isoquinoline’s position 2).
  • Substituents :
    • Thiophene-2-carbonyl at position 1.
    • 5,6,7,8-Tetrahydronaphthalene sulfonamide at position 5.
  • Molecular formula : C24H24N2O3S2; molecular weight = 452.6 .

Key Differences :

  • The quinoline/isoquinoline core distinction alters electronic distribution and steric interactions.
  • The tetrahydronaphthalene sulfonamide in CAS 1005298-70-3 introduces a bulky, lipophilic group compared to the target compound’s 3-methylphenyl methanesulfonamide.
b) Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
  • Core structure : Triazine (1,3,5-triazine) with sulfonylurea linkages .
  • Substituents : Methyl benzoate and methoxy/methyl groups on the triazine ring.
  • Molecular formula : C14H15N5O6S; molecular weight = 381.36 .

Key Differences :

  • Mechanistic divergence: Sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s tetrahydroisoquinoline-thiophene scaffold suggests non-herbicidal applications.
  • Functional groups: Sulfonylureas lack the tetrahydroisoquinoline and thiophene motifs, relying instead on triazine-urea linkages.

Physicochemical and Functional Comparison

Property Target Compound (Hypothetical) CAS 1005298-70-3 Metsulfuron-methyl
Core Structure Tetrahydroisoquinoline + thiophene Tetrahydroquinoline + thiophene 1,3,5-Triazine + sulfonylurea
Sulfonamide Group 3-Methylphenyl methanesulfonamide Tetrahydronaphthalene sulfonamide Methyl benzoate sulfonylurea
Molecular Formula C23H23N2O3S2 C24H24N2O3S2 C14H15N5O6S
Molecular Weight ~453.5 (estimated) 452.6 381.36
Potential Use Pharmaceutical (inferred) Uncharacterized Herbicide

Structural Implications :

  • Lipophilicity : The target compound’s 3-methylphenyl group may enhance membrane permeability compared to CAS 1005298-70-3’s tetrahydronaphthalene.
  • Bioactivity : Sulfonylureas’ triazine-urea backbone is critical for herbicidal activity, whereas the target compound’s fused-ring system could modulate receptor binding in drug discovery.

Biological Activity

1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 1-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
  • Molecular Formula : C22H22N2O3S2
  • Molecular Weight : 426.55 g/mol
  • CAS Number : 955712-50-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, altering their activity and influencing cellular responses.

These mechanisms suggest a multifaceted role in various biological processes, including anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

For instance, a study demonstrated that this compound effectively reduced glioma cell viability by inducing cell death pathways independent of AMPK inhibition .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains and fungi. The exact mechanism remains under investigation but could involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Studies and Research Findings

Study FocusKey Findings
Anticancer ActivityDemonstrated significant reduction in glioma cell viability; induced apoptosis and inhibited cell cycle progression .
Antimicrobial EffectsExhibited activity against selected bacterial strains; further studies needed to elucidate mechanisms .
Enzyme InhibitionPotential as an enzyme inhibitor; specific targets under investigation.

Applications in Medicine

The potential therapeutic applications of this compound are broad:

  • Cancer Therapy : As an anticancer agent, it may serve as a lead compound for developing new treatments.
  • Infection Control : Its antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.

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